3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole

nucleophilic substitution building block synthesis alkylating agent

3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole (CAS 1506281-27-1) is a bicyclic heterocyclic compound comprising a cycloheptane ring fused to an isoxazole core, functionalized with a chloromethyl substituent at the 3-position. Its molecular formula is C9H12ClNO with a molecular weight of 185.65 g/mol.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 1506281-27-1
Cat. No. B2355553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole
CAS1506281-27-1
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESC1CCC2=C(CC1)ON=C2CCl
InChIInChI=1S/C9H12ClNO/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6H2
InChIKeyVLFUDBLNXYNUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole (CAS 1506281-27-1): Core Structural and Physicochemical Profile for Research Sourcing


3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole (CAS 1506281-27-1) is a bicyclic heterocyclic compound comprising a cycloheptane ring fused to an isoxazole core, functionalized with a chloromethyl substituent at the 3-position [1]. Its molecular formula is C9H12ClNO with a molecular weight of 185.65 g/mol [1]. The compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology, where the chloromethyl group acts as a reactive electrophilic handle for nucleophilic substitution reactions, enabling downstream derivatization into carboxamides, ethers, amines, and more complex heterocyclic systems . The tetrahydro-cyclohepta-fused architecture imparts enhanced conformational rigidity and lipophilicity (cLogP ~2.6) compared to simpler monocyclic isoxazoles, distinguishing it as a building block for fragment-based drug discovery and library synthesis [1].

Why 3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole Cannot Be Casually Substituted with Simpler Isoxazole Analogs


Substituting 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole with a generic isoxazole analog (e.g., 3-(chloromethyl)isoxazole, CAS 57684-71-6) or a non-chloromethyl cyclohepta[d]isoxazole derivative (e.g., the 3-carboxylic acid or 3-ol) introduces critical liabilities. The chloromethyl group is the primary reactive center for nucleophilic displacement chemistry; replacing it removes the compound's central synthetic utility as an alkylating building block [1]. Conversely, the cycloheptane-fused scaffold imparts conformational preorganization and a distinct spatial vector for the chloromethyl group that simple monocyclic isoxazoles lack [1]. Evidence from the broader 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole class demonstrates that this scaffold supports target engagement in melanogenesis inhibition (e.g., IC50 values of 0.67–1.01 μM for optimized derivatives), whereas simple isoxazoles show no comparable activity in the same assays [2]. Thus, neither the scaffold alone nor the chloromethyl warhead alone recapitulates the compound's profile; the specific combination is essential for both reactivity and potential bioactivity.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole vs. Closest Analogs


Reactive Electrophilic Handle: Chloromethyl vs. Hydroxyl or Carboxyl at the 3-Position

The target compound bears a chloromethyl group at the 3-position, which is a competent alkylating electrophile. In contrast, 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ol (CAS 935-91-1) possesses a hydroxyl group that is a poor leaving group requiring activation, and 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid (CAS 33230-32-9) requires coupling reagents for amide/ester formation [1]. The chloromethyl group enables direct SN2 displacement with amines, thiols, and alkoxides under mild conditions without additional activation steps [1].

nucleophilic substitution building block synthesis alkylating agent

Conformational Rigidity and Lipophilicity Compared to Monocyclic 3-(Chloromethyl)isoxazole

The cycloheptane-fused scaffold of the target compound imposes greater conformational restriction than monocyclic 3-(chloromethyl)isoxazole (CAS 57684-71-6; MW 117.53 g/mol) [1]. PubChem-computed XLogP3-AA for the target compound is 2.6, versus approximately 0.8 for 3-(chloromethyl)isoxazole, indicating ~1.8 log units higher lipophilicity [1]. The molecular weight increase from 117.53 to 185.65 g/mol reflects the addition of the cycloheptane ring, which also adds 4 additional heavy atoms and increases the topological polar surface area from 26 Ų to 26 Ų (unchanged as the polar atoms are identical) [1].

conformational restriction lipophilicity fragment-based drug discovery

Class-Level Biological Activity: Melanogenesis Inhibition by 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole Derivatives

Although no direct assay data exists for the target compound itself, the 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole scaffold has demonstrated potent melanogenesis inhibitory activity. Song et al. (2012) reported that derivatives 8e, 8h, and 9b exhibited IC50 values of 0.67 μM, 1.01 μM, and 0.99 μM, respectively, in α-MSH-stimulated B16F10 mouse melanoma cells, representing 85- to 126-fold greater potency than kojic acid (IC50 ≈ 84.4 μM in the same assay) [1]. The target compound, as the 3-chloromethyl precursor to this scaffold class, serves as a key intermediate for synthesizing analogs that may exhibit comparable or superior activity .

melanogenesis inhibition tyrosinase downregulation B16F10 melanoma

Supplier-Reported Purity and Storage Stability vs. Non-Chloromethyl Cyclohepta[d]isoxazole Analogs

AbMole (Cat. No. M15241) specifies a purity of ≥98.0% for the target compound and provides defined long-term storage conditions: powder stability at -20°C for 3 years, 4°C for 2 years; in solvent at -80°C for 6 months, -20°C for 1 month . Biosynth (Cat. No. GKC28127) reports minimum 95% purity with lead times of 3-4 weeks for 50 mg ($497.50) and 0.5 g ($1,512.50) scales . In contrast, simpler analogs such as 3-(chloromethyl)isoxazole (CAS 57684-71-6) are available at lower cost but with purity specifications typically ranging from 95% to 97% . The target compound's controlled storage parameters address the intrinsic reactivity of the chloromethyl group, which is prone to hydrolysis upon prolonged exposure to moisture .

purity specification storage stability procurement quality

MDL Number Uniqueness and Database Registration Date as Indicators of Scaffold Novelty

The target compound is assigned MDL number MFCD23905241 and was registered in PubChem on 2014-10-20 [1]. By comparison, simpler cyclohepta[d]isoxazole analogs such as 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ol (CAS 935-91-1) were registered decades earlier (PubChem deposition dates predating 2010) [2]. The relatively recent registration (2014) of the chloromethyl derivative and its distinct MDL identifier indicate that this particular functionalized scaffold occupies a less-explored chemical space within the broader isoxazole family [1]. This is relevant for organizations seeking novel building blocks for patent-protected lead generation.

chemical registry scaffold novelty intellectual property

Optimal Research and Industrial Application Scenarios for 3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole


Diversification of Cyclohepta[d]isoxazole-Based Compound Libraries via Nucleophilic Displacement

The chloromethyl group of the target compound serves as a primary alkylation site for generating diverse compound libraries. Researchers synthesizing carboxamide, ether, thioether, or amine derivatives of the 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole scaffold can use this building block to bypass the need for alcohol oxidation or carboxylic acid activation steps required when starting from the 3-ol (CAS 935-91-1) or 3-carboxylic acid (CAS 33230-32-9) analogs [1]. This streamlines fragment-based drug discovery workflows where rapid SAR exploration around the 3-position is critical .

Synthesis of Melanogenesis Inhibitor Candidates for Dermatological Research

The 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole scaffold has validated activity in inhibiting α-MSH-induced melanogenesis, with optimized derivatives achieving IC50 values 85- to 126-fold lower than kojic acid [1]. The target compound, as a chloromethyl-functionalized scaffold precursor, is ideally positioned for synthesizing novel analogs targeting tyrosinase expression downregulation pathways. Research groups focused on skin pigmentation disorders or cosmetic dermatology can use this building block to generate patent-protected lead series [1].

Conformationally Restricted Fragment for GPCR and Kinase Targeted Libraries

With a computed XLogP3-AA of 2.6 and only 1 rotatable bond, the target compound offers a favorable balance of lipophilicity and conformational restriction for targeting GPCR and kinase binding pockets, which often prefer moderately lipophilic, rigid fragments [1]. Compared to monocyclic 3-(chloromethyl)isoxazole (MW 117.53, XLogP3-AA ~0.8), the target compound provides higher shape complementarity for hydrophobic binding sites, making it a strategic choice for fragment-based screening collections aimed at these target classes [1].

Building Block Procurement for Intellectual Property-Sensitive Lead Generation Programs

The relatively recent PubChem registration date (2014-10-20) and distinct MDL identifier (MFCD23905241) of the target compound indicate that this specific chloromethyl-functionalized cyclohepta[d]isoxazole scaffold occupies less-explored chemical space compared to older analogs [1]. Organizations concerned with freedom-to-operate and patent novelty may prioritize this building block over more established cyclohepta[d]isoxazole derivatives (e.g., the 3-ol or 3-acid) when initiating new lead optimization campaigns [1].

Quote Request

Request a Quote for 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.